7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one

Description

Structural Elucidation of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one

Molecular Architecture and Stereochemical Considerations

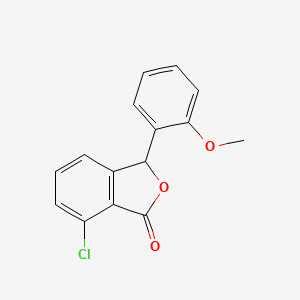

The core structure consists of a benzofuran scaffold—a benzene ring fused to a furan moiety—with substituents at the 3- and 7-positions (Figure 1). The 3-position is occupied by a 2-methoxyphenyl group, while the 7-position hosts a chlorine atom. The molecular formula is C₁₅H₁₁ClO₃ , with a molecular weight of 274.70 g/mol .

Key Structural Features:

- Benzofuran Core : The planar bicyclic system comprises a benzene ring (positions 1–6) fused to a furan ring (positions 1, 2, O, 7).

- Substituent Effects :

| Property | Value |

|---|---|

| IUPAC Name | 7-chloro-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |

| Canonical SMILES | COC1=CC=CC=C1C2C3=C(C(=CC=C3)Cl)C(=O)O2 |

| InChIKey | MZNBSYKMMDDXCR-UHFFFAOYSA-N |

The absence of chiral centers in the SMILES notation suggests no inherent stereoisomerism. However, restricted rotation around the C3–C(aryl) bond could lead to atropisomerism under specific conditions, though this remains unexplored in the literature.

Crystallographic Characterization Techniques

Despite its synthetic relevance, no X-ray crystallographic data for this compound has been reported. Standard methodologies for analogous benzofuranones involve:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions. For example, related 3-arylbenzofuranones exhibit dihedral angles of 40–60° between the benzofuran core and aryl substituents.

- Powder X-Ray Diffraction (PXRD) : Characterizes bulk crystalline phases and polymorphism.

Hypothetical predictions based on structural analogs suggest:

Comparative Analysis with Related Benzofuranone Derivatives

Comparative studies highlight the electronic and steric influence of substituents on benzofuranone systems (Table 1):

- Electronic Distribution : The methoxy group in 7-chloro-3-(2-methoxyphenyl)-... delocalizes electrons into the benzofuran core, contrasting with nitroimidazole derivatives that localize electron density.

- Steric Profiles : The 2-methoxyphenyl group creates greater steric hindrance than alkyl chains, potentially affecting binding interactions in medicinal applications.

Properties

CAS No. |

146516-74-7 |

|---|---|

Molecular Formula |

C15H11ClO3 |

Molecular Weight |

274.70 g/mol |

IUPAC Name |

7-chloro-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H11ClO3/c1-18-12-8-3-2-5-9(12)14-10-6-4-7-11(16)13(10)15(17)19-14/h2-8,14H,1H3 |

InChI Key |

MZNBSYKMMDDXCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C3=C(C(=CC=C3)Cl)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Acylation

Reaction of a 2-(2-hydroxy-5-nitrophenyl)-1-aryl-ethanone (IV) with an acid chloride (VI) in the presence of a base (e.g., triethylamine) yields an ester (VII) .

Step 2: Diketone Formation

Treatment of VII with a base (e.g., NaH) generates a 1,3-diketone (VIII) .

Step 3: Acid-Mediated Cyclization

Heating VIII in acidic conditions (e.g., HCl) induces cyclization to form the benzofuran core.

Reaction Conditions and Yields:

| Step | Reagents | Temperature/Time | Yield |

|---|---|---|---|

| 1 | RCOCl, base A (e.g., Et₃N) | RT, 2–4 h | 70–85% |

| 2 | Base B (e.g., NaH) | 0–5°C, 1–2 h | 80–90% |

| 3 | HCl (conc.), reflux | 12–24 h | 60–75% |

Advantages : High regioselectivity due to directed ortho-metalation.

Limitations : Requires multiple purification steps.

Transition Metal-Catalyzed Annulation Reactions

Rhodium and copper catalysts enable direct annulation of alkenes or alkynes to form benzofuran scaffolds.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, including 7-chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one, exhibit promising antimicrobial properties. A study highlighted that various benzofuran derivatives showed significant activity against a range of bacterial strains, suggesting their potential as lead compounds for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A recent study reported that benzofuran derivatives can induce apoptosis in cancer cells through the activation of specific pathways. The presence of the chloro and methoxy groups in 7-chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one enhances its interaction with biological targets, potentially leading to improved efficacy against tumors .

Organic Synthesis Applications

Synthesis of Complex Molecules

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for regioselective reactions that are crucial in synthetic organic chemistry. For example, it can be used in palladium-catalyzed reactions to produce various functionalized benzofurans, which are valuable in pharmaceutical applications .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target | Effectiveness |

|---|---|---|---|

| Antimicrobial | 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one | Bacterial Strains | Significant |

| Anticancer | 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one | Cancer Cells | Induces Apoptosis |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study published in the Royal Society of Chemistry, researchers synthesized several derivatives of benzofuran and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 7-chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one exhibited notable inhibition zones, suggesting their potential utility as new antibiotics .

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the mechanism of action of benzofuran derivatives, including this compound. The study revealed that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. This finding underscores the importance of structural modifications in enhancing the therapeutic potential of benzofurans against cancer .

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzofuran Derivatives

Substituent Diversity and Positional Effects

The biological and crystallographic behavior of benzofuran derivatives is highly dependent on substituent type and position. Below is a comparative table highlighting key structural differences:

Key Observations :

- Chloro Position: The chloro group at position 7 in the target compound vs.

- Substituent Type: The 2-methoxyphenyl group (electron-donating) contrasts with sulfonyl (electron-withdrawing) in and anilino (hydrogen-bond donor) in . These differences influence solubility, crystallinity, and intermolecular interactions.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding and π-interactions are critical for crystal packing and supramolecular assembly:

Target Compound (Hypothetical Predictions)

- Hydrogen Bonding : The methoxy oxygen may act as a weak acceptor for C–H···O interactions. Absence of N–H groups precludes strong hydrogen bonds like those in .

- π-Stacking : The 2-methoxyphenyl group’s ortho-methoxy substituent could sterically hinder π-π interactions, unlike the unhindered π-system in ’s derivative, which exhibits π-stacking (centroid distance: 3.787 Å) .

Comparative Examples

Structural Refinement Methodologies

All cited compounds were refined using SHELX software (e.g., SHELXL2014 in ), ensuring consistency in crystallographic data interpretation . This standardization allows reliable comparison of bond lengths, angles, and torsion angles across derivatives.

Biological Activity

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one, a compound belonging to the benzofuran family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is with a molecular weight of 276.70 g/mol. Its structure features a benzofuran core substituted at the 3-position by a 2-methoxyphenyl group and at the 7-position by a chlorine atom, which is crucial for its biological activity .

Synthesis

The synthesis of benzofuran derivatives, including 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one, typically involves cyclization reactions of phenolic compounds with appropriate carbonyl precursors. Recent methodologies have focused on optimizing yields and purity through various catalytic systems and reaction conditions .

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent antiproliferative effects against various cancer cell lines. The introduction of methoxy groups in specific positions has been correlated with enhanced activity .

Case Study:

In a comparative study, derivatives with methoxy substitutions at different positions exhibited varying levels of cytotoxicity. For example, compounds with methoxy groups at the C-6 position showed 2–4 times greater potency than their counterparts lacking these groups .

Antimicrobial Activity

7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one has also been evaluated for its antibacterial and antifungal properties. It demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Activity Against | MIC (µM) |

|---|---|---|

| 7-Chloro-3-(2-methoxyphenyl) | E. coli | 8.33 |

| S. aureus | 5.64 | |

| C. albicans | 16.69 | |

| P. aeruginosa | 13.40 |

These results indicate that modifications on the phenyl ring can significantly influence antimicrobial efficacy .

Antinociceptive Properties

Benzofuran derivatives have been explored for their potential as antinociceptive agents. Studies utilizing chemically induced pain models have shown that these compounds can effectively reduce pain responses, suggesting their utility in pain management therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the benzofuran scaffold play a pivotal role in modulating biological activity. For instance:

- Chlorine Substitution: Enhances anticancer activity.

- Methoxy Groups: Improve both anticancer and antimicrobial properties.

This relationship underscores the importance of chemical modifications in developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one?

Methodological Answer: Synthesis typically involves cyclization of substituted precursors. For example:

- Step 1: React 2-methoxyphenylacetic acid derivatives with chlorinated benzofuranone precursors under acidic conditions to form the core structure.

- Step 2: Optimize reaction conditions (e.g., temperature, solvent) to enhance yield. For instance, using dichloromethane as a solvent at reflux (80–100°C) with catalytic sulfuric acid.

- Validation: Confirm purity via TLC and HPLC. Reference analogous benzofuran syntheses in and for reaction optimization strategies .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- NMR: Use H and C NMR to confirm substitution patterns and chlorine placement.

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., benzene/ethyl acetate mixtures). Collect data using a Bruker D8 VENTURE diffractometer (λ = 0.71073 Å) and process with SHELXTL or SAINT software. Refinement via SHELXL ensures accurate atomic displacement parameters ( ) .

- Key Parameters:

| Parameter | Typical Value |

|---|---|

| Resolution | ≤0.75 Å |

| Rint | <15% |

| Completeness | >99% |

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of crystalline dust.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for chlorinated benzofuranones ( ) .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic disorder in this compound?

Methodological Answer:

- Disorder Handling: Apply PART and SUMP instructions in SHELXL to model split positions for disordered methoxyphenyl groups.

- Restraints: Use DELU and SIMU restraints to stabilize thermal motion parameters. For severe disorder, refine occupancy ratios (e.g., 70:30 split) with free variables ( ) .

- Validation: Cross-check with ORTEP-3 ( ) to visualize electron density maps and ensure model plausibility .

Q. How to address contradictions in reported crystallographic data (e.g., bond lengths, angles)?

Methodological Answer:

- Data Reconciliation: Compare unit cell parameters and space groups across studies. Use WinGX ( ) to re-analyze deposited CIF files (e.g., CCDC 1505246 in ) .

- Statistical Analysis: Calculate mean deviations for bond lengths (e.g., C–C bonds: 1.54 ±0.02 Å) and angles using Mercury software. Discrepancies >3σ may indicate experimental artifacts .

Q. What strategies elucidate hydrogen bonding’s role in modulating reactivity?

Methodological Answer:

- Intermolecular Analysis: Use PLATON or OLEX2 to identify O–H⋯O and C–H⋯π interactions in crystal packing ( ).

- Reactivity Impact: Correlate hydrogen-bonding networks with solubility or stability. For example, strong intermolecular bonds may reduce solubility in polar solvents, requiring DMSO for in vitro assays .

Q. How to design experiments assessing biological activity (e.g., antimicrobial potential)?

Methodological Answer:

- Assay Design: Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).

- Structure-Activity Relationship (SAR): Modify substituents (e.g., methoxy to nitro groups) and compare bioactivity. Reference benzofuran derivatives in for SAR trends .

Q. Tables for Key Data

Q. Table 1: Crystallographic Data Comparison

| Study | Resolution (Å) | Rint (%) | Space Group | Reference |

|---|---|---|---|---|

| A | 0.75 | 13.88 | P21/c | |

| B | 0.84 | 10.50 | C2/c |

Q. Table 2: Synthetic Yield Optimization

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 80 | 72 |

| THF | 60 | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.